(3R)-3-hydroxy-3-phenylpropanoic acid

Chiral purity Stereochemistry Optical rotation

In asymmetric synthesis, substituting the (R)-enantiomer with the (S)-form or racemic mixture compromises stereochemical outcomes. (3R)-3-hydroxy-3-phenylpropanoic acid (CAS 2768-42-5) is the exact chiral building block required for m-hydrobenzoin-derived auxiliaries used in α-keto ester reductions, achieving up to 91% diastereomeric excess. • Enantiopure (>98%): Optical rotation +22° (c=4, MeOH) • Application-specific: Essential for constructing m-hydrobenzoin-derived open-chain auxiliaries • Reliable supply: Available in multiple package sizes with global shipping

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 2768-42-5
Cat. No. B1238315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-hydroxy-3-phenylpropanoic acid
CAS2768-42-5
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)O
InChIInChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1
InChIKeyAYOLELPCNDVZKZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Hydroxy-3-phenylpropanoic Acid Overview


(3R)-3-hydroxy-3-phenylpropanoic acid (CAS 2768-42-5), also known as (R)-(+)-3-hydroxy-3-phenylpropionic acid, is a chiral β-hydroxy acid belonging to the class of phenylpropanoic acids . It is characterized by a phenyl group and a hydroxyl group at the β-position of a propanoic acid backbone, with the (R) absolute configuration at the C3 stereocenter [1]. This compound serves as a versatile chiral building block and chiral auxiliary in asymmetric organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals . It is commercially available in high purity grades (typically 98+% to 99%) from multiple reputable vendors [2].

Workflow
Chiral building block for asymmetric synthesis
Enantiomer
Single (R)-enantiomer, stereochemical-control study fit
Use context
Enantiomer-specific auxiliary and pharmaceutical intermediate research

(3R)-3-Hydroxy-3-phenylpropanoic Acid Substitution Risks


Generic substitution of (3R)-3-hydroxy-3-phenylpropanoic acid with its enantiomer, racemic mixture, or achiral β-hydroxy acid analogs is not feasible due to the critical dependence of stereochemical outcomes in asymmetric synthesis on the absolute configuration and optical purity of the chiral auxiliary or building block [1]. The (R) enantiomer exhibits a positive specific rotation of +22° (c=4, methanol) , while the (S) enantiomer has a negative specific rotation of -22.5° (c=4, methanol) , leading to opposite stereochemical induction in diastereoselective reactions. Furthermore, the (R) enantiomer is specifically employed as a chiral auxiliary in the synthesis of m-hydrobenzoin-derived open-chain auxiliaries for α-keto ester reductions [2], whereas the (S) enantiomer is a progenitor for antidepressant drugs like tomoxetine and fluoxetine [3]. Substitution with the racemic mixture (CAS 3480-87-3) introduces both enantiomers, resulting in a mixture of diastereomers and compromising enantiomeric purity in downstream products. These distinct stereochemical and application-specific roles necessitate the procurement of the exact (3R) stereoisomer for intended synthetic transformations.

Opposite enantiomer alters stereochemical outcome
(3S) enantiomer may produce opposite facial selectivity in diastereoselective reactions, undermining asymmetric induction.
Racemic mixture introduces diastereomer complexity
Racemic 3-hydroxy-3-phenylpropanoic acid yields a mixture of diastereomers, compromising enantiomeric purity of downstream products.
Achiral analogs lack stereochemical control
Non-chiral β-hydroxy acids cannot provide the required asymmetric environment for enantioselective transformations.

Comparative Evidence for (3R)-3-Hydroxy-3-phenylpropanoic Acid


Optical Rotation: (3R) vs (3S)

The (3R)-3-hydroxy-3-phenylpropanoic acid exhibits a positive specific rotation of +22° (c=4, methanol) , whereas the (3S) enantiomer has a specific rotation of -22.5° (c=4, methanol) . This difference in sign and magnitude allows for unambiguous identification and enantiomeric purity assessment by polarimetry.

Optical rotation
Data to verify
(R): +22° (c=4, MeOH) vs (S): -22.5°
Enantiomeric identity verification support
Polarimetric check recommended upon receipt
Chiral purity Stereochemistry Optical rotation

Melting Point: Enantiomer vs Racemate

The melting point of (3R)-3-hydroxy-3-phenylpropanoic acid is reported as 118-121°C [1], which is distinct from the racemic mixture (CAS 3480-87-3) melting point of 115-118°C . This 3-6°C difference provides a simple physical criterion for distinguishing the single enantiomer from the racemate.

Melting point
Reported
(R): 118–121°C vs racemate: 115–118°C
Quick identity check for enantiomer vs racemate
Open capillary, standard conditions
Physical characterization Solid-state properties Purity assessment

Chiral Auxiliary Diastereoselectivity

The (3R) enantiomer is specifically employed in the synthesis of m-hydrobenzoin-derived chiral auxiliaries for the diastereoselective reduction of α-keto esters, achieving diastereomeric excess (de) values up to 91% [1]. This performance is not reproducible with the (3S) enantiomer or racemic mixture due to the strict stereochemical requirements of the auxiliary design.

Auxiliary de
Class-level
Up to 91% de in α-keto ester reduction
Supports diastereoselectivity review
m-hydrobenzoin-derived auxiliary; (3S) expected to differ
Asymmetric synthesis Chiral auxiliary Diastereoselective reduction

Purity Consistency Across Vendors

Multiple reputable vendors consistently offer (3R)-3-hydroxy-3-phenylpropanoic acid at a minimum purity of 98+% [1]. In contrast, the racemic mixture (CAS 3480-87-3) is often available at lower purities (e.g., 95% ), and the (3S) enantiomer is typically 99% . This consistency in high-purity supply for the (3R) enantiomer reduces the risk of impurities interfering with sensitive asymmetric reactions.

Purity consistency
Reported
98+% to 99% across vendors
Procurement specification review
Typical CoA data; verify lot-specific purity
Quality control Purity analysis Procurement specification

(3R)-3-Hydroxy-3-phenylpropanoic Acid Applications


Chiral Auxiliary for α-Keto Ester Reduction

The (3R) enantiomer is the preferred stereoisomer for the construction of m-hydrobenzoin-derived chiral auxiliaries used in the diastereoselective reduction of α-keto esters, achieving up to 91% de [1]. This application is not achievable with the (3S) enantiomer or racemic mixture, as the stereochemical outcome is directly dictated by the auxiliary's configuration.

Chiral Building Block for Pharmaceuticals

As a chiral β-hydroxy acid, (3R)-3-hydroxy-3-phenylpropanoic acid serves as a key intermediate in the synthesis of enantiomerically pure drug candidates. While the (3S) enantiomer is a progenitor for tomoxetine and fluoxetine [2], the (3R) enantiomer is utilized in the preparation of other chiral pharmaceuticals, where the (R) configuration at the β-position is required for target binding or activity .

Chiral Resolution and Enzymatic Studies

The distinct optical rotation (+22° vs. -22.5°) and melting point (118-121°C vs. 115-118°C racemate) of (3R)-3-hydroxy-3-phenylpropanoic acid facilitate its use as a standard in chiral HPLC method development and in studies of enantioselective enzymatic transformations, where the pure (R) enantiomer is needed as a substrate or inhibitor .

Fluorescent Chiral Molecular Sensing

Both (R) and (S) enantiomers have been separately employed to modify β-cyclodextrins for enantiomeric discrimination of D- and L-isomers via fluorescence changes [3]. The choice of enantiomer determines the chiral recognition pattern, making the pure (3R) enantiomer essential for constructing sensors with defined stereoselectivity.

Application
Selection Property
Validation Focus
Chiral auxiliary research
Enantiomer-specific auxiliary design
Diastereoselectivity review
Pharmaceutical intermediate synthesis
Enantiopure (R)-configuration building block
Stereochemical outcome validation
Chiral HPLC method development
Optical rotation reference standard
Enantiomeric excess verification
Fluorescent chiral sensor construction
Enantiomer-defined recognition probe
Stereoselectivity assessment

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